molecular formula C11H10N2O3 B11890361 Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate

Cat. No.: B11890361
M. Wt: 218.21 g/mol
InChI Key: DQEVAULOAYGIFN-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate (CAS: 857334-90-8) is a heterocyclic compound featuring an oxazole core substituted with a pyridin-4-yl group at position 5 and an ethyl ester moiety at position 2. Its molecular formula is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol . This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 5-pyridin-4-yl-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-13-7-9(16-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3

InChI Key

DQEVAULOAYGIFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Key Protocol

  • Reactants :

    • Ethyl isocyanoacetate (1.0–1.2 equiv)

    • 4-Pyridinecarboxaldehyde (1.0 equiv)

  • Catalyst : Copper(I) bromide (CuBr, 0.25 equiv)

  • Base : DABCO (1,4-diazabicyclo[2.2.2]octane, 0.5 equiv)

  • Solvent : Dry dimethylformamide (DMF)

  • Conditions : 40°C under oxygen atmosphere.

Reaction Mechanism

  • Activation : Ethyl isocyanoacetate undergoes deprotonation by DABCO, forming a nucleophilic species.

  • Cyclization : The activated isocyanoacetate reacts with 4-pyridinecarboxaldehyde, facilitated by CuBr, to form the oxazole ring.

  • Regioselectivity : The carboxylate group is positioned at the 2-position of the oxazole ring, while the pyridine substituent occupies the 5-position.

Experimental Data

ParameterValueSource
Yield80% (reported)
Purity>95% (HPLC)
Reaction Time30–40 minutes
Catalyst Loading0.25 equiv

Note : Some reports indicate regiochemical discrepancies, with the carboxylate group occasionally forming at the 4-position under similar conditions. This highlights the need for careful optimization of catalysts and reaction conditions.

Van Leusen Synthesis

The van Leusen reaction is a classical method for synthesizing 5-substituted oxazoles. Ethyl isocyanoacetate replaces tosylmethyl isocyanide (TosMIC) to introduce the carboxylate group at the 2-position.

Key Protocol

  • Reactants :

    • Ethyl isocyanoacetate (1.0 equiv)

    • 4-Pyridinecarboxaldehyde (1.0 equiv)

  • Base : Sodium hydroxide (NaOH, 1.5 equiv)

  • Solvent : Methanol/water (4:1)

  • Conditions : Reflux, 4–6 hours.

Reaction Mechanism

  • Nucleophilic Attack : The isocyanoacetate attacks the aldehyde to form an oxazoline intermediate.

  • Elimination : Dehydration and elimination of TosH (if using TosMIC) yield the oxazole.

  • Regioselectivity : The carboxylate group occupies the 2-position, while the pyridine group is at the 5-position.

Advantages

  • High Yield : Up to 80% yield under optimized conditions.

  • Mild Conditions : Avoids harsh oxidizing agents like phosgene.

  • Cost-Effective : Uses readily available starting materials.

Alternative Methods

Bredereck Reaction

This method involves the reaction of α-haloketones with amides, but its application to ethyl isocyanoacetate derivatives is limited. Reports suggest low yields (<30%) for analogous compounds.

Optimization Strategies

Catalyst Selection

  • Copper vs. Base-Mediated : Copper catalysis (e.g., CuBr) enhances regioselectivity for the 2-carboxylate isomer, whereas base-mediated methods (e.g., NaOH) may lead to competing byproducts.

  • Ligand Effects : DABCO improves reaction efficiency by stabilizing intermediates.

Solvent and Temperature

  • Polar Aprotic Solvents : DMF or DMSO favor nucleophilic attack, while protic solvents may hinder cyclization.

  • Temperature Control : Reactions at 40–60°C balance reaction rate and selectivity.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityCatalyst/ReagentRef.
CuBr-Catalyzed42–802-carboxylateCuBr, DABCO
Van Leusen70–802-carboxylateNaOH, MeOH/H2O
Bredereck<30Variableα-haloketones

Spectroscopic Characterization

TechniqueKey ObservationsReference
¹H NMR δ 4.3–4.5 (OCH₂), δ 1.3–1.5 (CH₃)
¹³C NMR δ 170–175 (C=O), δ 160–165 (C=N)
HRMS [M+H]⁺: 219.0765 (calculated)

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and antitumor agents.

  • Material Science : Potential in photodynamic therapy due to π-stacking interactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the pyridine or oxazole rings .

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate belongs to a broader class of ethyl-substituted heterocyclic carboxylates.

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound Oxazole Pyridin-4-yl (C₅), Ethyl ester (C₂) C₁₁H₁₀N₂O₃ 218.21
Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate 1,3,4-Oxadiazole Pyridin-3-yl (C₅), Ethyl ester (C₂) C₁₀H₈N₄O₃ 232.20
Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate Oxazole 4-Chlorophenyl (C₅), Ethyl ester (C₄) C₁₂H₁₀ClNO₃ 251.67
Ethyl 5-methyl-3-pyridin-2-ylisoxazole-4-carboxylate Isoxazole Pyridin-2-yl (C₃), Methyl (C₅) C₁₂H₁₂N₂O₃ 232.24
Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate Thiazole-Oxadiazole hybrid Pyridin-4-yl (oxadiazole), Ethyl ester (thiazole) C₁₂H₉N₅O₃S 303.30

Key Observations:

Heterocyclic Core Modifications: Replacing the oxazole with a 1,3,4-oxadiazole (e.g., Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate) increases nitrogen content, enhancing hydrogen-bonding capacity and metabolic stability, which is advantageous in CNS-targeting drugs .

Substituent Effects :

  • Pyridine Positional Isomerism : Pyridin-4-yl (para) vs. pyridin-3-yl (meta) substitution impacts dipole moments and solubility. The para isomer (as in the parent compound) may favor planar stacking interactions in protein binding pockets .
  • Electron-Withdrawing Groups : Chlorophenyl-substituted oxazoles (e.g., Ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate) show increased lipophilicity (ClogP ~2.5), enhancing membrane permeability but reducing aqueous solubility .

Hybrid Systems :

  • The thiazole-oxadiazole hybrid (Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate) combines two nitrogen-rich heterocycles, likely improving binding to metal ions or enzymatic cofactors .

Research Findings:

  • Bioactivity : Pyridinyl-oxazole derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s adenine moiety. For example, analogs with pyridin-4-yl groups have shown inhibitory activity against EGFR (epidermal growth factor receptor) in preliminary assays .
  • Stability : Oxazole esters generally exhibit higher hydrolytic stability compared to isoxazoles, making them preferable for oral drug formulations .
  • Synthetic Challenges : The parent compound’s synthesis often requires transition-metal catalysis (e.g., Suzuki-Miyaura coupling), whereas chlorophenyl-substituted analogs can be synthesized via simpler cyclocondensation routes .

Biological Activity

Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3C_{11}H_{10}N_{2}O_{3}, with a molecular weight of approximately 218.21 g/mol. The compound features an oxazole ring fused with a pyridine ring, along with an ethyl ester group attached to the carboxylic acid functionality at the 2-position of the oxazole ring. This unique structure contributes to its solubility and reactivity in various chemical environments.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Activity : The compound has shown potential in modulating pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
  • Antimalarial Properties : Studies suggest that it may possess antimalarial activity, indicating its relevance in developing treatments for malaria.
  • Anticancer Potential : Preliminary investigations have indicated that this compound may interact with biological targets related to cancer progression. Its ability to bind to specific receptors suggests it could inhibit tumor growth through various mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have provided insights into its binding affinities with various biological targets. These studies indicate that the compound may modulate specific pathways involved in inflammation and cancer progression through receptor interactions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryModulation of inflammatory pathways
AntimalarialInhibition of malaria parasites
AnticancerPotential inhibition of tumor growth

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers utilized various human cancer cell lines to assess cytotoxicity. The compound demonstrated significant activity against multiple cell lines, suggesting its potential as an anticancer agent. The findings highlighted the need for further structural modifications to enhance its potency and selectivity against cancer cells.

Q & A

Q. What are the established synthetic routes for Ethyl 5-(pyridin-4-yl)oxazole-2-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step protocols. For example, a two-step approach involves:

  • Step 1 : Cyclization of a ketone precursor (e.g., 1-(pyridin-4-yl)ethan-1-one) with ethyl 2-isocyanoacetate in DMSO using iodine as a catalyst at 130°C, yielding the oxazole ester intermediate .
  • Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to generate the carboxylic acid derivative, followed by purification via column chromatography . Key optimizations include adjusting solvent polarity, reaction time, and catalyst stoichiometry to improve yields (e.g., iodine loading at 2.0 equivalents improved cyclization efficiency in similar oxazole syntheses) .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

  • X-ray crystallography : Resolve atomic positions and confirm stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm; oxazole carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 262.2 for intermediates) .
  • HPLC : Assess purity (>98% purity thresholds for biological assays) .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives are generated via:

  • Ester hydrolysis : Produces carboxylic acids for further coupling (e.g., amide formation with amines) .
  • Substitution reactions : Introduce halogens or heterocycles at the oxazole or pyridine positions using Vilsmeier reagents or nucleophilic agents .
  • Cross-coupling : Suzuki-Miyaura reactions add aryl/heteroaryl groups to the pyridine ring .

Advanced Research Questions

Q. How can synthetic yields and purity be systematically improved for this compound?

Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 433 K for similar oxazole derivatives) and improves regioselectivity .
  • Flow chemistry : Enhances reproducibility and scalability of intermediate steps .
  • Advanced purification : Use preparative HPLC or recrystallization in mixed solvents (e.g., DCM/EtOH) to remove byproducts .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

Contradictions arise from tautomerism or solvent effects. Mitigation involves:

  • Multi-method validation : Cross-check NMR data with computational predictions (DFT calculations for 13^13C chemical shifts) .
  • Temperature-dependent XRD : Identify dynamic disorder in crystal structures .
  • Tandem MS/MS : Confirm fragmentation patterns for ambiguous molecular ions .

Q. What methodologies are used to evaluate its biological activity and mechanism of action?

  • Enzyme inhibition assays : Test against kinases (e.g., p38α MAP kinase) using fluorescence-based protocols .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., pyridine interactions with ATP-binding pockets) .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugates) quantifies intracellular accumulation .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

  • Systematic substituent variation : Modify pyridine/oxazole substituents (e.g., electron-withdrawing groups at position 5) to assess antimicrobial or anticancer activity .
  • Free-Wilson analysis : Quantify contributions of individual functional groups to bioactivity .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxazole nitrogen) using MOE or Phase .

Q. What computational approaches predict its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model covalent binding mechanisms (e.g., cysteine residue interactions in viral proteases) .
  • ADMET prediction : SwissADME or pkCSM forecasts bioavailability and toxicity profiles .

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